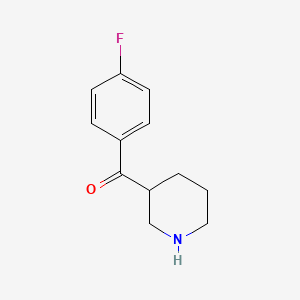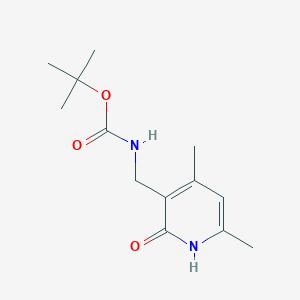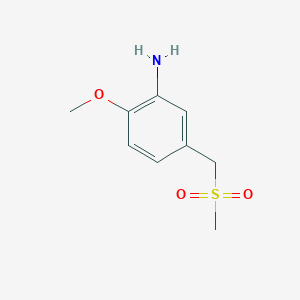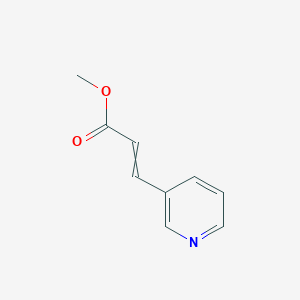
5-(4-Benzylpiperazinyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Benzylpiperazinyl)uracil is a compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA, and its derivatives have been extensively studied for their biological activities. The addition of a benzylpiperazinyl group to the uracil structure enhances its potential for various applications, particularly in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzylpiperazinyl)uracil typically involves the alkylation of uracil with 4-benzylpiperazine. One common method is to react uracil with 4-benzylpiperazine in the presence of a suitable base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Benzylpiperazinyl)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperazine ring or the uracil moiety.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
5-(4-Benzylpiperazinyl)uracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has shown promise as a potential therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-Benzylpiperazinyl)uracil involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazinyl group enhances the compound’s ability to bind to these targets, modulating their activity. This can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyluracil: Another uracil derivative with similar biological activities.
1-Methyluracil: Known for its use in medicinal chemistry.
3-Methyluracil: Studied for its potential therapeutic applications.
Uniqueness
5-(4-Benzylpiperazinyl)uracil stands out due to the presence of the benzylpiperazinyl group, which significantly enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications.
Propriétés
Formule moléculaire |
C15H18N4O2 |
|---|---|
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
5-(4-benzylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N4O2/c20-14-13(10-16-15(21)17-14)19-8-6-18(7-9-19)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,16,17,20,21) |
Clé InChI |
BQUYEGDTBNEKRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C3=CNC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




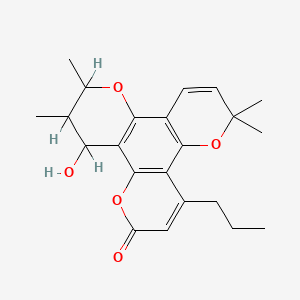
![[1]Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro-](/img/structure/B8761491.png)
![2,3-dichloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8761494.png)




